molecular formula C23H25NO5 B14943811 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid

3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid

Cat. No.: B14943811
M. Wt: 395.4 g/mol
InChI Key: BUQJMXDNLLMWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan ring and then introduce the benzoic acid and dimethoxyphenyl groups through a series of coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-[5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C23H25NO5/c1-15-18(5-4-6-19(15)23(25)26)20-10-8-17(29-20)14-24-12-11-16-7-9-21(27-2)22(13-16)28-3/h4-10,13,24H,11-12,14H2,1-3H3,(H,25,26)

InChI Key

BUQJMXDNLLMWBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)CNCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.